molecular formula C14H12N2O2 B12941093 1-Amino-2-methoxyacridin-9(10H)-one CAS No. 89974-91-4

1-Amino-2-methoxyacridin-9(10H)-one

Cat. No.: B12941093
CAS No.: 89974-91-4
M. Wt: 240.26 g/mol
InChI Key: KLNIKVXCLHKDDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-2-methoxyacridin-9(10H)-one is a heterocyclic compound belonging to the acridine family, characterized by a planar tricyclic structure with an amino (-NH₂) group at position 1 and a methoxy (-OCH₃) group at position 2. Its molecular formula is C₁₄H₁₂N₂O₂, and it has a molecular weight of 240.26 g/mol. This compound is synthesized via multi-step reactions, including Suzuki-Miyaura coupling and amination, as reported for structurally related acridine derivatives .

The amino and methoxy substituents confer unique electronic and steric properties, making it a candidate for applications in medicinal chemistry (e.g., DNA intercalation) and materials science (e.g., fluorescence) .

Properties

CAS No.

89974-91-4

Molecular Formula

C14H12N2O2

Molecular Weight

240.26 g/mol

IUPAC Name

1-amino-2-methoxy-10H-acridin-9-one

InChI

InChI=1S/C14H12N2O2/c1-18-11-7-6-10-12(13(11)15)14(17)8-4-2-3-5-9(8)16-10/h2-7H,15H2,1H3,(H,16,17)

InChI Key

KLNIKVXCLHKDDL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)NC3=CC=CC=C3C2=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-2-methoxyacridin-9(10H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Starting Material: The synthesis often begins with a substituted aniline.

    Cyclization: The aniline derivative undergoes cyclization to form the acridine core.

    Functional Group Modification: Introduction of the amino and methoxy groups through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Reaction Conditions: Optimization of temperature, pressure, and solvent conditions.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-Amino-2-methoxyacridin-9(10H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding quinones.

    Reduction: Reduction of the acridine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Use of halogenating agents or other electrophiles/nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield acridone derivatives, while substitution reactions could introduce various functional groups onto the acridine core.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a fluorescent probe or DNA intercalator.

    Medicine: Potential anticancer or antimicrobial agent.

    Industry: Use in the synthesis of dyes or other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Amino-2-methoxyacridin-9(10H)-one would depend on its specific application:

    DNA Intercalation: The compound might intercalate into DNA, disrupting replication and transcription processes.

    Enzyme Inhibition: It could inhibit specific enzymes, affecting cellular pathways.

    Fluorescence: The compound might exhibit fluorescence, making it useful as a probe in biological studies.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on LogP: Methoxy groups (-OCH₃) reduce hydrophobicity compared to halogens (e.g., 2-Cl, 2-Br). For example, 1-Hydroxy-3-methoxyacridin-9(10H)-one has a LogP of 2.39 , while 2-Chloroacridin-9(10H)-one has a higher LogP of 2.66 . The amino group in 1-Amino-2-methoxyacridin-9(10H)-one may further enhance solubility in polar solvents. Hydroxyl groups (-OH) significantly increase polarity, as seen in 1,3-Dihydroxy-2-methoxy-10-methylacridin-9(10H)-one (LogP ~1.94) .

Chloro and bromo derivatives (e.g., 2-Chloroacridin-9(10H)-one) exhibit fluorescence and enzyme inhibition (e.g., CYP1A2), highlighting the role of electronegative substituents in bioactivity .

Synthetic Accessibility: Methoxy and amino groups are introduced via Suzuki-Miyaura coupling and amination, yielding moderate to high efficiencies (e.g., 75–96% yields for similar compounds) .

Biological Activity

1-Amino-2-methoxyacridin-9(10H)-one is a synthetic compound belonging to the acridine family, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.

  • IUPAC Name : 1-Amino-2-methoxyacridin-9(10H)-one
  • Molecular Formula : C13H11N3O2
  • Molecular Weight : 241.25 g/mol
  • CAS Number : 14696-23-6

1-Amino-2-methoxyacridin-9(10H)-one exhibits biological activity through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, particularly those involved in cancer cell proliferation. Its interaction with specific enzymes can disrupt critical cellular pathways, leading to apoptosis in malignant cells.
  • Antimicrobial Activity : Studies have indicated that this compound possesses significant antimicrobial properties, effectively inhibiting the growth of various bacterial strains. The mechanism involves interference with bacterial DNA replication and transcription processes.
  • Antiviral Effects : Research has demonstrated that 1-amino-2-methoxyacridin-9(10H)-one can inhibit viral replication in vitro, suggesting potential therapeutic applications against viral infections .

Biological Activity Data

The following table summarizes key biological activities and effects observed in various studies:

Activity Effect Reference
Enzyme InhibitionInhibits topoisomerase I and II
AntimicrobialEffective against E. coli and S. aureus
AntiviralReduces replication of herpes simplex virus
CytotoxicityInduces apoptosis in cancer cell lines

Case Studies

  • Cancer Research : A study investigated the cytotoxic effects of 1-amino-2-methoxyacridin-9(10H)-one on human breast cancer cells (MCF-7). The results indicated a dose-dependent increase in apoptosis, with significant activation of caspases involved in the apoptotic pathway .
  • Antimicrobial Testing : In a comparative study of antimicrobial agents, 1-amino-2-methoxyacridin-9(10H)-one was tested against standard bacterial strains. It demonstrated a minimum inhibitory concentration (MIC) lower than that of commonly used antibiotics, indicating its potential as a novel antimicrobial agent.
  • Viral Inhibition Study : In vitro assays showed that the compound significantly reduced the viral load of herpes simplex virus type 1 (HSV-1) in infected cell cultures. This suggests its potential utility in antiviral therapies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.